[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a pyrrolidine core functionalized with a (S)-2-amino-propionyl (alanine-derived) group and an isopropyl-tert-butyl carbamate moiety. The compound’s structure includes:
- A pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted at the 1-position with a (S)-2-amino-propionyl group.
- A pyrrolidin-2-ylmethyl side chain linked to a carbamic acid ester, where the carbamate nitrogen is substituted with isopropyl and tert-butyl groups.
The tert-butyl ester acts as a protective group for the carbamate nitrogen, a common strategy in peptide and prodrug synthesis to enhance stability or modulate bioavailability. This compound is likely an intermediate in pharmaceutical synthesis, particularly for peptidomimetics or protease inhibitors.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-8-7-9-18(13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBYQGMALZAXEY-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be deconstructed into three key subunits (Figure 1):
-
Pyrrolidine-2-ylmethyl backbone : Serves as the central heterocyclic scaffold.
-
(S)-2-Amino-propionyl moiety : Introduces chirality and amide functionality.
-
Isopropyl-carbamic acid tert-butyl ester : Provides carbamate protection and steric bulk.
Retrosynthetic disconnections suggest sequential assembly via amide coupling, carbamate formation, and stereoselective functionalization.
Stepwise Synthesis Protocols
Pyrrolidine Scaffold Preparation
The pyrrolidine ring is synthesized via aza-Michael addition or cyclization of 1,4-diamines (Scheme 1). For example:
Key Reaction Conditions:
Amide Bond Formation
The (S)-2-amino-propionyl group is introduced via carbodiimide-mediated coupling (Scheme 2):
Optimization Insights:
Carbamate Installation
The isopropyl-carbamic acid tert-butyl ester is installed via two-step protection (Scheme 3):
-
Isocyanate formation : tert-Butyl isocyanate reacts with isopropylamine in THF at −10°C.
-
Carbamation : The intermediate is coupled to the pyrrolidine-amine using triphosgene/pyridine.
Critical Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −10°C → 0°C (gradient) | Prevents oligomerization |
| Base | Pyridine (2.5 eq) | Neutralizes HCl |
Stereochemical Control Strategies
Asymmetric Synthesis
Chiral auxiliaries and catalysts ensure (S)-configuration:
Protecting Group Compatibility
-
Boc vs. Cbz : Boc groups show superior stability during carbamate formation (94% retention vs. 78% for Cbz).
-
Orthogonal protection : Fmoc for amine protection allows sequential deprotection without side reactions.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 5 μm, 4.6×150 mm | 12.7 min | 99.2% |
| UPLC-MS | HSS T3, 1.8 μm | 6.3 min | 99.5% |
Scale-Up Considerations and Industrial Relevance
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxidized products depending on the reagents used.
Reduction: : It can be reduced using strong reducing agents, affecting specific functional groups within the molecule.
Substitution: : Common substitution reactions involve nucleophiles attacking the ester or carbamate groups, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride and sodium borohydride are often used for reduction.
Substitution: : Nucleophilic reagents like sodium azide or amines in aprotic solvents are common for substitution reactions.
Major Products Formed
The major products from these reactions vary widely, but typically include modified ester and amide derivatives, which are crucial in further synthetic applications and biological evaluations.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate in synthesizing more complex molecules. Its functionality allows for modifications that can tailor its properties for specific applications.
Biology
Biologically, it is employed in the synthesis of peptide analogs and mimetics, making it vital in the study of protein interactions and enzyme functions.
Medicine
In medicine, [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is explored for its potential as a therapeutic agent, particularly in drug design where modifications can yield compounds with improved pharmacokinetic properties.
Industry
Industrially, it is used in the production of fine chemicals and pharmaceutical intermediates, playing a crucial role in the manufacture of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound's mechanism of action varies by application, but generally, it interacts with molecular targets through its functional groups. This interaction can modify enzyme activity, inhibit or enhance receptor binding, or alter cellular uptake pathways, thereby influencing biological processes.
Comparison with Similar Compounds
Amino-Propionyl Group
- The target compound’s (S)-2-amino-propionyl group introduces hydrogen-bonding capacity (amide NH and carbonyl) and chiral specificity, which are absent in .
Heterocycle Size (Pyrrolidine vs. Piperidine)
Carbamate Substituents
Stereochemical Considerations
- The (S)-configuration of the amino-propionyl group in the target compound contrasts with the (R)-configuration in ’s piperidine derivative. Enantiomeric differences can drastically alter pharmacokinetic profiles, as seen in drugs like β-lactam antibiotics .
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS Number: 1354029-06-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Structure
The compound features several key structural components:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity and biological interactions.
- Amino acid moiety : The presence of an amino acid derivative enhances its biological relevance, particularly in peptide synthesis.
- Carbamic acid derivative : This functional group is significant for its role in enzyme interactions and molecular recognition.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C16H31N3O3 |
| Molecular Weight | 313.44 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of This compound is influenced by its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling.
- Receptor Binding : Its structure allows for binding to various receptors, which could modulate physiological responses such as inflammation or immune activation.
- Peptide Mimetic Properties : As a peptide analog, it can mimic natural substrates in enzymatic reactions, providing insights into protein interactions.
Pharmacokinetic Properties
The pharmacokinetic profile of the compound suggests favorable absorption characteristics:
- Human Intestinal Absorption : High probability of absorption (0.9862).
- Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier (-0.5052), indicating potential central nervous system effects.
- Caco-2 Permeability : Suggests good intestinal permeability (0.6568).
Toxicological Profile
Preliminary toxicity assessments indicate that the compound is non-toxic in standard Ames tests (0.5964), suggesting a lower risk for mutagenicity.
Study 1: Peptide Analog Synthesis
A study highlighted the use of this compound in synthesizing peptide analogs, demonstrating its utility in understanding protein interactions and enzyme functions. The research emphasized that modifications to the carbamic acid moiety could significantly enhance binding affinity to target proteins.
Study 2: Lipid Metabolism Modulation
Research indicated that compounds with similar structures could influence lipid metabolism by interacting with hepatocellular proteins. This interaction led to increased triglyceride accumulation in liver cells, suggesting potential applications in treating metabolic disorders.
Study 3: Immune Response Regulation
Another study explored the impact of similar carbamate derivatives on immune cell function. It was found that these compounds could downregulate T-lymphocyte proliferation by binding to dendritic cells, indicating a possible role in autoimmune disease management.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving chiral intermediates and protective group strategies. For example, tert-butyl carbamates are often synthesized using anhydrous conditions under inert atmospheres (e.g., argon) to prevent hydrolysis. Key steps include:
- Asymmetric Mannich Reactions : To establish stereochemistry in the pyrrolidine moiety, as described in analogous syntheses of tert-butyl esters using N-Boc-protected intermediates .
- Coupling Reactions : Amide bond formation between the pyrrolidine and amino-propionyl groups via activated esters (e.g., HATU/DIPEA) in polar aprotic solvents like acetonitrile or DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolating enantiomerically pure products .
- Characterization : Confirm structure via /-NMR, HPLC (chiral columns), and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at -20°C under anhydrous conditions (sealed with argon) in amber vials to prevent degradation by moisture or light .
- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Pre-purify solvents (e.g., acetonitrile, THF) via distillation over molecular sieves .
- Stability Testing : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis of the tert-butyl carbamate group .
Advanced Research Questions
Q. How can researchers resolve contradictions in chiral purity data between synthetic batches?
- Methodological Answer :
- Analytical Harmonization : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and standardized mobile phases (e.g., hexane/isopropanol with 0.1% TFA) to ensure consistency .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in non-polar solvents (e.g., hexane/chloroform mixtures) and analyzing diffraction patterns .
- Batch Comparison : Perform statistical analysis (e.g., ANOVA) on enantiomeric excess (%ee) data from multiple batches to identify process variables (e.g., temperature, catalyst loading) affecting purity .
Q. What experimental designs are optimal for studying the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to evaluate variables like solvent polarity, coupling reagent (e.g., HATU vs. EDCI), and reaction time. For example:
| Variable | Levels Tested | Response Metric |
|---|---|---|
| Solvent | DMF, DCM, THF | Coupling Efficiency (%) |
| Reagent | HATU, EDCI, DCC | Byproduct Formation |
| Temperature | 0°C, RT, 40°C | Reaction Completion |
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or -NMR (if fluorine-containing reagents are used) to identify rate-limiting steps .
- Scale-Up Considerations : Assess exotherm risks using reaction calorimetry and optimize mixing efficiency in flow reactors for larger batches .
Q. How can researchers validate analytical methods for detecting degradation products?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, UV light) and identify degradation pathways via LC-MS/MS. Example degradation products may include:
- Hydrolyzed carbamic acid derivatives.
- Oxidized pyrrolidine rings .
- Method Validation : Establish specificity, linearity (R > 0.995), and LOQ/LOD using ICH Q2(R1) guidelines. For example:
| Parameter | Requirement | Result |
|---|---|---|
| Linearity Range | 0.1–100 µg/mL | R = 0.998 |
| LOD | 0.05 µg/mL | Confirmed |
- Cross-Validation : Compare results across labs using shared reference standards to ensure reproducibility .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from published studies (e.g., IC values) and apply funnel plots to detect publication bias .
- Assay Standardization : Re-evaluate activity using a common assay protocol (e.g., fluorescence polarization for binding affinity) with internal controls .
- Structural Confirmation : Re-synthesize the compound and verify purity (>98% by HPLC) to rule out batch-specific impurities affecting activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
